![molecular formula C8H6N2 B13797987 2H-Azeto[2,3-A]pyrrolizine CAS No. 524950-39-8](/img/structure/B13797987.png)
2H-Azeto[2,3-A]pyrrolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Azeto[2,3-A]pyrrolizine is a nitrogen-containing heterocyclic compound with the molecular formula C8H6N2. It is a part of the pyrrolizine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 2H-Azeto[2,3-A]pyrrolizine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the flash vacuum pyrolysis of Meldrum’s acid derivatives has been reported to yield pyrrolizine derivatives . Industrial production methods may involve similar cyclization processes, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
2H-Azeto[2,3-A]pyrrolizine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2H-Azeto[2,3-A]pyrrolizine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial, anti-inflammatory, and antitumor activities. Additionally, it finds applications in the pharmaceutical industry as a scaffold for drug discovery .
Mécanisme D'action
The mechanism of action of 2H-Azeto[2,3-A]pyrrolizine involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
2H-Azeto[2,3-A]pyrrolizine can be compared with other similar compounds such as pyrrolopyrazine and pyrrolizidine derivatives. These compounds share structural similarities but differ in their biological activities and applications. For example, pyrrolopyrazine derivatives exhibit more antibacterial and antiviral activities, while pyrrolizidine derivatives are known for their hepatotoxic and neurotoxic effects .
Propriétés
Numéro CAS |
524950-39-8 |
|---|---|
Formule moléculaire |
C8H6N2 |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
3,7-diazatricyclo[5.3.0.02,5]deca-1(10),2,5,8-tetraene |
InChI |
InChI=1S/C8H6N2/c1-2-7-8-6(4-9-8)5-10(7)3-1/h1-3,5H,4H2 |
Clé InChI |
KYZGVYRCVJCYMV-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CN3C=CC=C3C2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Actinomycin d-[3h(g)]](/img/structure/B13797908.png)
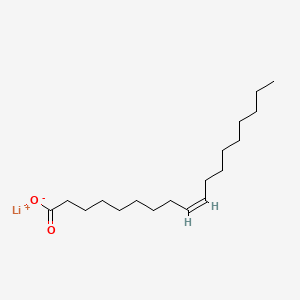
![n-[2-(Pyridin-2-yl)ethyl]butan-1-amine](/img/structure/B13797912.png)
![2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;hydrate](/img/structure/B13797918.png)

![hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B13797928.png)
![Carbonic dihydrazide,bis[(2-nitrophenyl)methylene]-(9ci)](/img/structure/B13797938.png)
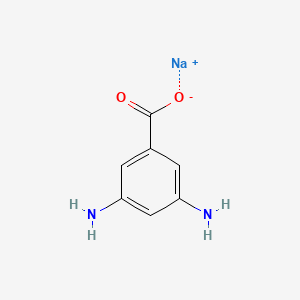
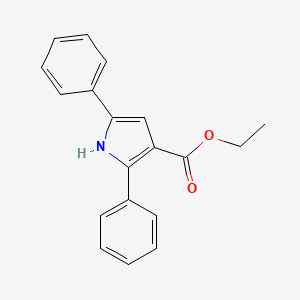
![Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo-](/img/structure/B13797953.png)

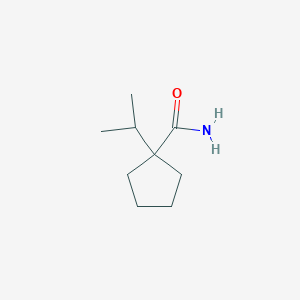
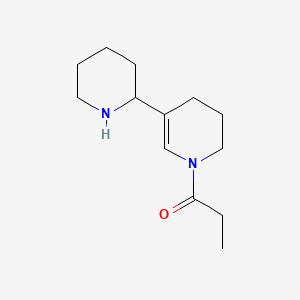
![Oxazireno[2,3-a]benzimidazole](/img/structure/B13797983.png)
